molecular formula C16H23NO2 B585000 O-Desmethyl Venlafaxine Cyclic Impurity-d5 CAS No. 1346598-83-1

O-Desmethyl Venlafaxine Cyclic Impurity-d5

Cat. No.: B585000
CAS No.: 1346598-83-1
M. Wt: 266.396
InChI Key: ATFIYOVTHWDOQK-JQKGTWBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desmethyl Venlafaxine Cyclic Impurity-d5 is a labeled analogue of O-Desmethyl Venlafaxine Cyclic Impurity, which is an impurity of Desvenlafaxine. Desvenlafaxine is a medication used to treat depression. The compound is characterized by its molecular formula C16H18D5NO2 and a molecular weight of 266.39. It is used in various scientific research applications, particularly in the study of metabolic pathways and chemical identification.

Preparation Methods

The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity-d5 involves the incorporation of deuterium atoms into the structure of O-Desmethyl Venlafaxine Cyclic Impurity. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

O-Desmethyl Venlafaxine Cyclic Impurity-d5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-Desmethyl Venlafaxine Cyclic Impurity-d5 is widely used in scientific research, including:

    Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

    Medicine: It serves as a reference standard in the development and testing of pharmaceuticals, particularly in the study of Desvenlafaxine and its impurities.

    Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing

Mechanism of Action

The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity-d5 is related to its role as an impurity of Desvenlafaxine. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood. The labeled analogue, this compound, is used to study the metabolic pathways and pharmacokinetics of Desvenlafaxine, providing insights into its mechanism of action.

Comparison with Similar Compounds

O-Desmethyl Venlafaxine Cyclic Impurity-d5 can be compared with other similar compounds, such as:

    O-Desmethyl Venlafaxine Cyclic Impurity: The unlabeled version of the compound, used for similar research purposes.

    Desvenlafaxine: The parent compound, used as an antidepressant medication.

    D,L-O-Desmethyl Venlafaxine-d10: Another labeled analogue used in metabolic research

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions.

Properties

IUPAC Name

4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFIYOVTHWDOQK-JQKGTWBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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